molecular formula C7H9N5O2 B12920457 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, 3-ethyl-6-methyl- CAS No. 143870-70-6

3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, 3-ethyl-6-methyl-

Cat. No.: B12920457
CAS No.: 143870-70-6
M. Wt: 195.18 g/mol
InChI Key: SCEUXMUVDQMZCR-UHFFFAOYSA-N
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Description

3-Ethyl-6-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound makes it a valuable subject for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the Dimroth rearrangement, a well-known method for the isomerization of heterocycles . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light . The general steps include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Solvent-free methods and efficient catalytic systems are often employed to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-Ethyl-6-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-6-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione stands out due to its unique combination of neuroprotective, anti-neuroinflammatory, and antimicrobial properties . Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific and therapeutic applications.

Properties

CAS No.

143870-70-6

Molecular Formula

C7H9N5O2

Molecular Weight

195.18 g/mol

IUPAC Name

3-ethyl-6-methyl-4H-triazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C7H9N5O2/c1-3-12-5-4(9-10-12)6(13)11(2)7(14)8-5/h3H2,1-2H3,(H,8,14)

InChI Key

SCEUXMUVDQMZCR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=O)N(C(=O)N2)C)N=N1

Origin of Product

United States

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